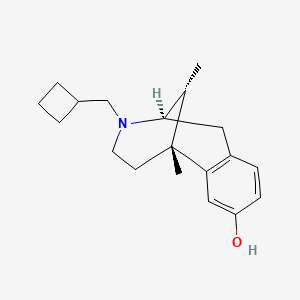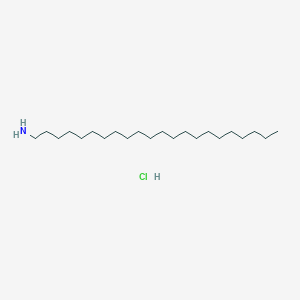
Docosan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosan-1-amine;hydrochloride, also known as 1-docosanamine hydrochloride, is a long-chain primary amine with the molecular formula C22H47N·HCl. It is a white to off-white solid that is soluble in water and organic solvents. This compound is used in various applications, including as an intermediate in organic synthesis and in the production of surfactants and emulsifiers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Docosan-1-amine;hydrochloride can be synthesized through several methods. One common method involves the reduction of docosanoic acid (behenic acid) to docosanol, followed by the conversion of docosanol to docosan-1-amine via amination. The final step involves the reaction of docosan-1-amine with hydrochloric acid to form the hydrochloride salt.
Reduction of Docosanoic Acid: Docosanoic acid is reduced to docosanol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Amination of Docosanol: Docosanol is then aminated using ammonia or an amine source under high pressure and temperature to yield docosan-1-amine.
Formation of Hydrochloride Salt: Docosan-1-amine is reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction and amination processes, followed by purification steps to obtain the desired purity. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Docosan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to docosanol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Alcohols (e.g., docosanol)
Substitution: Alkylated or acylated amines
Applications De Recherche Scientifique
Docosan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants, emulsifiers, and other organic compounds.
Biology: Studied for its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.
Mécanisme D'action
The mechanism of action of docosan-1-amine;hydrochloride involves its interaction with cell membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanol: A long-chain alcohol used in antiviral creams.
Behenic Acid: A long-chain fatty acid used in cosmetics and lubricants.
Stearyl Amine: Another long-chain amine with similar properties and applications.
Uniqueness
Docosan-1-amine;hydrochloride is unique due to its specific combination of a long hydrophobic chain and an amine group, making it versatile in various chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for use in aqueous environments.
Propriétés
Numéro CAS |
14191-28-7 |
|---|---|
Formule moléculaire |
C22H48ClN |
Poids moléculaire |
362.1 g/mol |
Nom IUPAC |
docosan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H47N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;/h2-23H2,1H3;1H |
Clé InChI |
OVBCZFVMOZVLPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
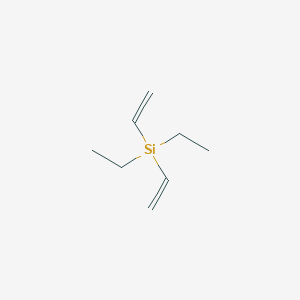


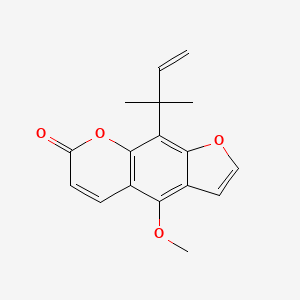
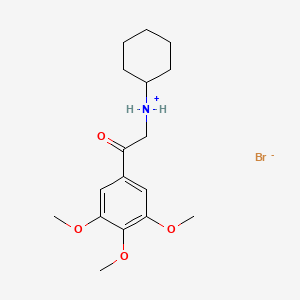
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)

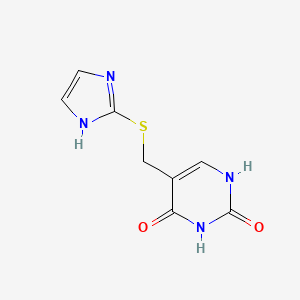
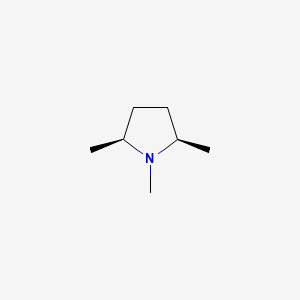
silane](/img/structure/B14700649.png)
